Comprehensive Technical Guide on 1,1,1-Trichloro-2-fluoroethane (HCFC-131b)
Comprehensive Technical Guide on 1,1,1-Trichloro-2-fluoroethane (HCFC-131b)
Executive Summary
As drug development and advanced materials science increasingly rely on fluorinated compounds to improve metabolic stability and lipophilicity, polyhalogenated ethanes have emerged as critical intermediates. 1,1,1-Trichloro-2-fluoroethane (also known as HCFC-131b) is a highly polarized, volatile organic compound that serves as a versatile C2-building block in organic synthesis[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols designed for research scientists and chemical engineers.
Physicochemical Profiling and Molecular Causality
The unique structural arrangement of 1,1,1-trichloro-2-fluoroethane—featuring three heavy, polarizable chlorine atoms on one carbon and a highly electronegative fluorine atom on the adjacent carbon—dictates its physical behavior. The strong electron-withdrawing nature of the trichloromethyl (-CCl3) group creates a significant molecular dipole moment, which directly influences its boiling point, density, and solvent capabilities.
Table 1: Key Physical and Chemical Properties
| Property | Value | Scientific Causality & Practical Significance |
| Molecular Formula | C₂H₂Cl₃F | The combination of Cl and F provides orthogonal reactivity sites for selective substitution[2]. |
| Molecular Weight | 151.39 g/mol | High mass density typical of polyhalogenated ethanes[3]. |
| CAS Registry Number | 2366-36-1 / 27154-33-2 | Essential for regulatory tracking, inventory management, and safety compliance[2][3]. |
| Boiling Point | 94.8 °C (at 760 mmHg) | Elevated boiling point relative to lighter freons due to strong van der Waals forces from the three chlorine atoms, allowing for liquid-phase reactions at standard conditions[4][5]. |
| Density | 1.495 g/cm³ | High density facilitates rapid phase separation during aqueous workups, as the organic layer will consistently be the bottom phase[4]. |
| Flash Point | 6.2 °C | Indicates flammability under specific thermal conditions; necessitates cold-room handling and strict ignition control during scale-up[6]. |
Chemical Reactivity & Mechanistic Pathways
In organic synthesis, 1,1,1-trichloro-2-fluoroethane functions as a highly reactive electrophile. The -CCl3 group activates the adjacent -CH2F carbon, making it susceptible to controlled nucleophilic attack or dehydrohalogenation under basic conditions[1]. This allows researchers to synthesize complex fluorinated monomers used in active pharmaceutical ingredients (APIs).
Environmentally, HCFC-131b is relatively stable in the troposphere but undergoes photolytic cleavage in the stratosphere. Upon absorption of ultraviolet radiation in the 190–280 nm range (with maximum cross-sections below 220 nm), the molecule undergoes homolytic cleavage, releasing chlorine radicals that contribute to ozone depletion[2].
Figure 1: Synthetic pathways and environmental degradation of 1,1,1-Trichloro-2-fluoroethane.
Experimental Protocols & Methodologies
As a Senior Application Scientist, I emphasize that protocols must be robust and self-validating. The following workflows detail the analytical profiling and synthetic application of HCFC-131b.
Protocol 1: GC-MS Purity Profiling and Quantification
Objective: Accurately quantify the purity of 1,1,1-trichloro-2-fluoroethane batches. Causality: Standard C18 HPLC is ineffective for highly volatile, non-chromophoric halogenated compounds. Gas Chromatography-Mass Spectrometry (GC-MS) utilizing a mid-polarity column (e.g., DB-624) is required because it provides the optimal stationary phase interactions needed to resolve halogenated VOCs.
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Blank Run Validation (Self-Validation): Inject a pure high-performance liquid chromatography (HPLC)-grade methanol blank prior to the sample. This confirms the absence of column carryover or inlet contamination, validating that subsequent peaks are genuine.
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Sample Preparation: Dilute the HCFC-131b sample in methanol to a concentration of 1 mg/mL. Causality: Methanol ensures complete solubility and expands predictably in the GC inlet without causing excessive pressure pulses that could damage the column.
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Internal Standard Addition: Spike the sample with 10 µg/mL of fluorobenzene. Self-Validation: The internal standard corrects for micro-variances in injection volume and matrix effects, ensuring the final quantification is mathematically reliable.
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Instrument Parameters: Set the GC inlet to 200 °C with a split ratio of 50:1. Program the oven from 40 °C (hold 3 min) to 150 °C at a ramp rate of 10 °C/min.
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Data Acquisition: Monitor the total ion chromatogram (TIC) and extract specific m/z values (e.g., m/z 115 for the [CCl3]⁺ fragment) for precise identification.
Protocol 2: Nucleophilic Substitution Workflow for API Intermediates
Objective: Utilize 1,1,1-trichloro-2-fluoroethane as a C2 building block to synthesize fluorinated intermediates[1]. Causality: The highly electron-withdrawing -CCl3 group polarizes the molecule, making the adjacent carbon highly susceptible to nucleophilic attack.
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Reaction Setup: In a flame-dried Schlenk flask under a continuous argon atmosphere, dissolve 10 mmol of 1,1,1-trichloro-2-fluoroethane in 20 mL of anhydrous Tetrahydrofuran (THF). Causality: Strictly anhydrous conditions are mandatory; trace water will act as a competing nucleophile, leading to unwanted hydrolysis of the trichloromethyl group into a carboxylic acid.
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Reagent Addition: Cool the flask to 0 °C using an ice bath. Dropwise add 1.1 equivalents of the desired nucleophile (e.g., a primary amine or alkoxide) to control the exothermic reaction rate.
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In-Process Monitoring (Self-Validation): After 2 hours, extract a 0.1 mL aliquot, quench it with D2O, and analyze it via ¹⁹F-NMR. Self-Validation: The chemical shift or disappearance of the starting material's distinct fluorine resonance provides an unequivocal, quantitative confirmation of reaction progression, independent of subjective visual cues like color changes.
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Workup: Once NMR confirms >95% conversion, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with dichloromethane (3 x 15 mL). Causality: The high density of the halogenated organic product ensures it remains in the lower organic phase, streamlining the separation process.
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
References
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Title: Ethane, 1,1,1-trichloro-2-fluoro- (CID 75397) Source: PubChem - National Institutes of Health (NIH) URL: [Link]
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Title: Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]
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Title: 1,1,1-trichloro-2-fluoro-ethane | CAS#:2366-36-1 Source: Chemsrc URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy 1,1,1-Trichloro-2-fluoroethane | 27154-33-2 [smolecule.com]
- 3. Ethane, 1,1,1-trichloro-2-fluoro- | C2H2Cl3F | CID 75397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,1-trichloro-2-fluoro-ethane | CAS#:2366-36-1 | Chemsrc [chemsrc.com]
- 5. 1,1,1-trichloro-2-fluoro-ethane | CAS#:2366-36-1 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
